N-Benzoyl-L-glutamic acid

Übersicht

Beschreibung

“N-Benzoyl-L-glutamic acid” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is a part of the human exposome . It is also a folate catabolite that can be metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase .

Synthesis Analysis

The synthesis of “N-Benzoyl-L-glutamic acid” involves using p-nitrobenzoic acid as a raw material, BTC/C2H4Cl1 as an acylating chlorination agent, and DMF (dimethyl formamide) as an initiator . The process involves the preparation of p-nitrobenzoyl chloride through reaction at a reflux temperature, followed by condensation with sodium glutamate to prepare N-(4-nitrobenzoyl)-L-glutamic acid. This compound is then reduced by Pd/C/HCO2NH4 to prepare N-(4-aminobenzoyl)-L-glutamic acid .

Molecular Structure Analysis

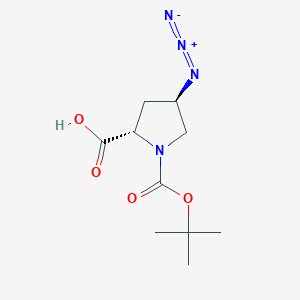

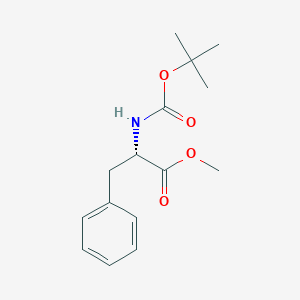

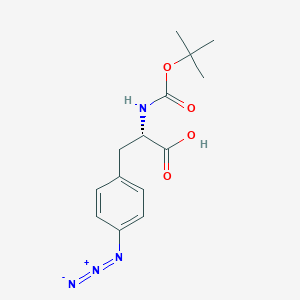

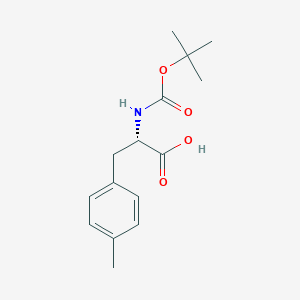

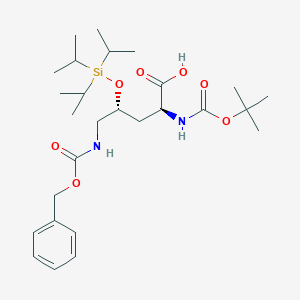

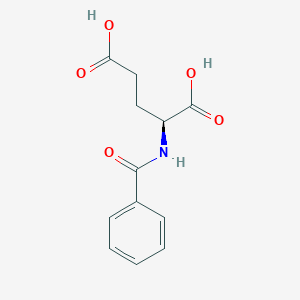

The molecular formula of “N-Benzoyl-L-glutamic acid” is C12H13NO5 . Its molecular weight is 251.24 . The specific rotation [a]20/D is +16.0 to +21.0 deg (C=10, 1mol/L NaOH sol.) .

Chemical Reactions Analysis

“N-Benzoyl-L-glutamic acid” is used in the analysis of trans,trans-muconic acid in human urine . It is added to urine samples as an internal standard to control trans,trans-muconic acid recovery after solid phase extraction of urine and to compensate for variations which might occur during high-performance liquid chromatography analysis .

Physical And Chemical Properties Analysis

“N-Benzoyl-L-glutamic acid” is a solid at 20 degrees Celsius . It has a melting point range of 136.0 to 144.0 degrees Celsius . It is moisture sensitive and should be stored under inert gas . It appears as a white to almost white powder or crystal . Its solubility in hot water results in very faint turbidity .

Wissenschaftliche Forschungsanwendungen

Polyamide Synthesis

N-Benzoyl-L-glutamic acid is used in the synthesis of chiral polyamides. These polymers are created from aromatic diamines and N-α-benzoyl-L-glutamic acid, providing a chiral environment which can be significant in various applications such as material science and biotechnology .

Bacterial Nanocellulose Production

This compound has been shown to affect the production of bacterial nanocellulose (BNC), a material valued for its unique properties and potential in medical and industrial applications. Research indicates that γ-poly glutamic acid, which can be derived from N-Benzoyl-L-glutamic acid, enhances BNC production .

Protein Manipulation

Genetically encoded glutamic acid analogues like N-Benzoyl-L-glutamic acid are used for diverse protein manipulations. This includes site-specific protein modifications such as N-terminal pyroglutamation, caging Glu in the active site of toxic proteins, and adding metal chelator hydroxamic acid to proteins .

Peptide Synthesis Reagents

N-Benzoyl-L-glutamic acid is utilized as a reagent in amino acids and peptide synthesis. Its role in facilitating the creation of peptides makes it a valuable tool in pharmaceutical research and development .

Analytical Chemistry

In analytical chemistry, N-Benzoyl-L-glutamic acid serves as an internal standard for controlling recovery after solid phase extraction and compensating for variations during high-performance liquid chromatography analysis .

Safety and Hazards

When handling “N-Benzoyl-L-glutamic acid”, personal protective equipment or face protection should be worn . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . It should be stored in a dry, cool, and well-ventilated place .

Wirkmechanismus

Target of Action

N-Benzoyl-L-glutamic acid (Bz-Glu-OH) is an organic compound that is a derivative of L-glutamic acid . It is often used as a protective group in chemical synthesis, particularly for protecting the amine group in amino acids to prevent unwanted side reactions .

Mode of Action

The mode of action of Bz-Glu-OH is primarily through its role as a protective group. In chemical synthesis, it is used to protect the amine group in amino acids. This prevents the amine group from participating in unwanted side reactions during the synthesis process .

Biochemical Pathways

It is known that glutamic acid, the parent compound of bz-glu-oh, plays a crucial role in various metabolic pathways, including protein synthesis and the production of other amino acids .

Pharmacokinetics

It is known that the compound is slightly soluble in water and readily soluble in alcohol and ester solvents . This suggests that the compound may have good bioavailability when administered in appropriate formulations.

Result of Action

The primary result of Bz-Glu-OH’s action is the protection of the amine group in amino acids during chemical synthesis. This allows for more controlled and precise reactions, leading to higher yields and fewer unwanted byproducts .

Action Environment

The action of Bz-Glu-OH is influenced by various environmental factors. For instance, the compound’s solubility can affect its efficacy as a protective group. Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

(2S)-2-benzamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJXPACOXRZCCP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-L-glutamic acid | |

CAS RN |

6094-36-6 | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Benzoyl-L-glutamic acid in coordination chemistry?

A1: N-Benzoyl-L-glutamic acid (H2bzgluO) is a versatile ligand in coordination chemistry due to its ability to coordinate with metal ions through its carboxylate and amide groups. It has been used to synthesize a variety of chiral metal complexes with intriguing structures and properties. For instance, researchers have synthesized solvent-dependent chiral copper(II) compounds using H2bzgluO. These compounds exhibited structural diversity depending on the solvent used, highlighting the role of solvents in modulating coordination compound structures. []

Q2: How does the structure of N-Benzoyl-L-glutamic acid influence the dimensionality and properties of its metal complexes?

A2: The presence of two carboxylate groups and an amide group in H2bzgluO allows for various coordination modes, leading to diverse structures. For example, with copper(II), it forms 1D ladder-like chains, which can be further extended into 3D supramolecular networks through hydrogen bonding. [] The choice of ancillary ligands alongside H2bzgluO can further influence the dimensionality and properties of the resulting complexes. [, ]

Q3: What role does N-Benzoyl-L-glutamic acid play in studying enzymatic activity?

A3: N-Benzoyl-L-glutamic acid and its derivatives can act as substrates for enzymes like carboxypeptidases. By monitoring the enzymatic hydrolysis of N-benzoyl amino acid substrates, researchers can detect and characterize carboxypeptidase activity in various organisms, including clinical pathogens. []

Q4: Has N-Benzoyl-L-glutamic acid been explored for biological applications beyond its use in studying enzymes?

A4: Yes, N-Benzoyl-L-glutamic acid derivatives, particularly proglumide (N-(benzoyl)-L-glutamic acid-1-di-n-propylamide), have been extensively studied for their antagonistic effects on cholecystokinin receptors. [] These receptors are involved in various physiological processes, including digestion and appetite regulation.

Q5: How do structural modifications of proglumide affect its ability to interact with cholecystokinin receptors?

A5: Research has shown that altering the dipropylamide and benzoyl groups in proglumide significantly impacts its potency as a cholecystokinin receptor antagonist. Replacing the dipropylamide with a hydroxyl group reduces potency, while substituting the benzoyl with acetyl decreases it even further. Interestingly, using a p-chlorophenoxyacetyl or phenoxyacetyl group instead of benzoyl significantly increases the inhibitory potency. []

Q6: Beyond biological applications, are there other analytical uses for N-Benzoyl-L-glutamic acid?

A6: Yes, N-Benzoyl-L-glutamic acid has proven valuable as an internal standard in analytical chemistry, particularly in quantifying trans,trans-muconic acid in urine samples using high-performance liquid chromatography. Its use helps control for variations during analysis and ensures accurate measurement of this biomarker for benzene exposure. []

Q7: Have there been studies on the photoluminescent properties of N-Benzoyl-L-glutamic acid complexes?

A7: Yes, recent research explores the synthesis and photoluminescent properties of N-Benzoyl-L-glutamic acid complexes with various metal ions like silver(I) and cadmium(II), often incorporating different N-donor ligands. These studies investigate the impact of structural variations on the luminescence behavior of these complexes. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.